1-Propoxycyclohex-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61382-76-1 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-propoxycyclohexene |
InChI |
InChI=1S/C9H16O/c1-2-8-10-9-6-4-3-5-7-9/h6H,2-5,7-8H2,1H3 |
InChI Key |
SDUZOGZPBGIPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Propoxycyclohex 1 Ene and Its Advanced Derivatives
General Strategies for Enol Ether Formation
The formation of enol ethers, such as 1-propoxycyclohex-1-ene, can be achieved through several established synthetic strategies. These methods typically involve the conversion of a ketone or a related precursor into the desired enol ether.
One of the most direct methods is the acid-catalyzed dehydration of a ketone with an alcohol. masterorganicchemistry.com In this equilibrium process, a ketone, such as cyclohexanone (B45756), is reacted with an alcohol, like propanol, in the presence of an acid catalyst to form the enol ether and water. The removal of water is often necessary to drive the reaction to completion.
The Williamson ether synthesis provides another versatile route. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the reaction of a metal enolate with an alkyl halide. wikipedia.org For the synthesis of this compound, the enolate of cyclohexanone can be generated using a suitable base and then reacted with a propyl halide. The choice of base and reaction conditions is crucial to favor O-alkylation over the competing C-alkylation.
The Wittig reaction , a cornerstone of alkene synthesis, can also be adapted for enol ether formation. orgsyn.orgchegg.comacs.org This involves the reaction of a ketone with an α-alkoxy-substituted phosphorus ylide. For instance, cyclohexanone can be treated with a propoxymethylenetriphenylphosphorane to yield this compound.
Other notable methods include the Tebbe olefination of esters, which can be conceptually extended to the formation of enol ethers from lactones, and copper-catalyzed couplings of vinyl boronate esters with alcohols. orgsyn.orgorganic-chemistry.org More recent advancements include the in situ oxidation of ethers to generate enol ethers, which can then be used in subsequent reactions.
Table 1: General Strategies for Enol Ether Synthesis
| Method | General Reactants | Key Reagents/Catalyst | Brief Description |
|---|---|---|---|
| Acid-Catalyzed Dehydration | Ketone, Alcohol | Acid catalyst (e.g., p-TsOH) | Equilibrium reaction involving nucleophilic attack of the alcohol on the protonated ketone, followed by dehydration. |
| Williamson Ether Synthesis | Ketone, Alkyl halide | Base (e.g., NaH, LDA), Alkyl halide | Formation of a metal enolate followed by SN2 reaction with an alkyl halide. wikipedia.org |
| Wittig Reaction | Ketone, α-Alkoxyphosphonium salt | Base, α-Alkoxyphosphonium salt | Reaction of a ketone with an α-alkoxy-substituted phosphorus ylide. chegg.com |
| Tebbe Olefination | Ester/Lactone | Tebbe reagent | Methylenation of a carbonyl group to form a vinyl ether. |
| Copper-Catalyzed Coupling | Vinyl boronate ester, Alcohol | Copper catalyst | Cross-coupling reaction to form the C-O bond of the enol ether. organic-chemistry.org |
Specific Synthetic Routes to this compound
The most direct and practical synthesis of this compound involves the acid-catalyzed reaction of cyclohexanone with propan-1-ol. This reaction is typically carried out with azeotropic removal of water to shift the equilibrium towards the product. A common catalyst for this transformation is p-toluenesulfonic acid (p-TsOH).
Alternatively, the Williamson ether synthesis can be employed. Cyclohexanone is first deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to form the lithium enolate. Subsequent addition of 1-iodopropane (B42940) or 1-bromopropane (B46711) leads to the formation of this compound. Careful control of reaction conditions is necessary to maximize the yield of the O-alkylated product and minimize the formation of the C-alkylated byproduct, 2-propylcyclohexanone.
Functionalization and Derivatization of the Cyclohexenyl Enol Ether Scaffold
The this compound scaffold is a versatile platform for further chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.
The electron-rich double bond of this compound makes it an excellent dienophile in Diels-Alder reactions . wikipedia.orgvanderbilt.edumasterorganicchemistry.comlibretexts.org When reacted with a suitable diene, it can form bicyclic structures containing a propoxy-substituted cyclohexene (B86901) ring. These reactions are often promoted by Lewis acids to enhance the reactivity of the dienophile.
Alkylation at the α-position to the oxygen can be achieved by deprotonation of the vinylic proton adjacent to the propoxy group using a strong base, followed by reaction with an electrophile such as an alkyl halide. This allows for the introduction of substituents on the cyclohexene ring.
Furthermore, the enol ether functionality can participate in Prins-type cyclizations and can be converted into other functional groups. For example, hydrolysis of the enol ether under acidic conditions regenerates the corresponding ketone, which can then undergo further reactions. researchgate.netresearchgate.net The enol ether can also be a precursor for the synthesis of α-amino ketones through amination reactions. acs.orgresearchgate.net
Table 2: Functionalization Reactions of the Cyclohexenyl Enol Ether Scaffold
| Reaction Type | Reactants | Reagents | Product Type |
|---|---|---|---|
| Diels-Alder Reaction | This compound, Diene | Lewis Acid (optional) | Bicyclic propoxy-substituted cyclohexene derivatives. wikipedia.orgvanderbilt.edumasterorganicchemistry.comlibretexts.org |
| α-Alkylation | This compound, Alkyl halide | Strong base (e.g., n-BuLi) | α-Substituted cyclohexenyl propyl ethers. |
| Hydrolysis | This compound | Aqueous acid | Cyclohexanone derivatives. |
| Amination | This compound (as silyl (B83357) enol ether) | Aminating agent (e.g., azodicarboxylate) | α-Amino ketone precursors. acs.orgresearchgate.net |
Stereoselective Synthesis of this compound Analogues
The development of stereoselective methods for the synthesis of analogues of this compound is crucial for applications in areas such as asymmetric synthesis and medicinal chemistry, where the three-dimensional arrangement of atoms is critical.
Diastereoselective Approaches
Diastereoselectivity in the synthesis of substituted cyclohexenyl enol ethers can be achieved through several strategies. One common approach is the use of chiral auxiliaries . wikipedia.orgnih.gov A chiral auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For example, a chiral auxiliary can be incorporated into the alcohol portion of the enol ether or used to control the addition to a cyclohexanone precursor.
Substrate-controlled diastereoselective reactions are also prevalent, where the existing stereocenters in a substituted cyclohexanone precursor direct the formation of a new stereocenter during the enol ether formation or a subsequent functionalization step. bohrium.comrsc.orgacs.org For instance, the reduction of a substituted cyclohexenone to a cyclohexenol, followed by etherification, can proceed with high diastereoselectivity depending on the nature of the substituents and reagents used.
Enantioselective Methodologies
The enantioselective synthesis of chiral cyclohexenyl enol ether analogues can be achieved through catalyst-controlled or reagent-controlled asymmetric transformations.
Catalytic asymmetric ring-closing metathesis (ARCM) has emerged as a powerful tool for the synthesis of cyclic enol ethers in high enantiomeric excess. nih.gov This method utilizes chiral molybdenum or ruthenium catalysts to effect the cyclization of an acyclic diene-enol ether precursor.
Another important strategy is the enantioselective protonation of a prochiral enolate or silyl enol ether. nih.govresearchgate.netchimia.chcaltech.edunih.govnih.gov In this approach, a chiral proton source or a chiral catalyst is used to selectively protonate one of the two enantiotopic faces of the enolate, thereby generating a chiral ketone which can then be converted to the corresponding enol ether. Chiral Brønsted acids derived from cationic gold(I) complexes have shown promise in this area. nih.gov
Furthermore, NiH-catalyzed reductive hydroalkylation of enol ethers offers a route to chiral dialkyl carbinol derivatives with high enantioselectivity. chinesechemsoc.org This method involves the syn-addition of a Ni-H intermediate to the enol ether, followed by coupling with an alkyl or aryl halide. Additionally, the enantioselective amination of silyl enol ethers using chiral diruthenium catalysts provides access to chiral α-amino ketones, which are precursors to chiral enol ether analogues. acs.orgresearchgate.net
Table 3: Stereoselective Synthesis Approaches for Cyclohexenyl Enol Ether Analogues
| Approach | Method | Key Feature | Stereochemical Outcome |
|---|---|---|---|
| Diastereoselective | Chiral Auxiliary | Temporary incorporation of a chiral group. wikipedia.orgnih.gov | Control over the formation of diastereomers. |
| Substrate Control | Existing stereocenters direct new stereocenter formation. bohrium.comrsc.org | Diastereomerically enriched products. | |
| Enantioselective | Catalytic ARCM | Chiral Mo or Ru catalysts for cyclization. nih.gov | High enantiomeric excess (ee). |
| Enantioselective Protonation | Chiral proton source or catalyst (e.g., chiral Gold-Brønsted acid). nih.govnih.gov | Enantioenriched ketones/enol ethers. | |
| NiH-Catalyzed Hydroalkylation | Chiral Ni-H catalyst for reductive coupling. chinesechemsoc.org | High ee in dialkyl carbinol derivatives. | |
| Enantioselective Amination | Chiral diruthenium catalyst for amination of silyl enol ethers. acs.orgresearchgate.net | Enantioenriched α-amino ketone precursors. |
Elucidation of Reaction Mechanisms and Pathways Involving 1 Propoxycyclohex 1 Ene
Electrophilic Addition Reactions of Cyclohexenyl Enol Ethers
Electrophilic addition represents a fundamental reaction class for enol ethers. The driving force is the interaction of an electrophile (X⁺) with the electron-rich π system of the double bond, leading to the cleavage of the π bond and the formation of two new σ bonds. wikipedia.org
Enol ethers, including 1-propoxycyclohex-1-ene, are highly reactive towards electrophiles like Brønsted acids due to the electron-donating nature of the alkoxy substituent. wikipedia.org The generally accepted mechanism for electrophilic addition is a two-step process:
Electrophilic Attack : The reaction initiates with the attack of the enol ether's π bond on an electrophile (E⁺). This step is typically the rate-determining step of the reaction. libretexts.orgyoutube.com This forms a new C-E σ bond and generates a carbocation intermediate. The positive charge is transferred to the carbon-carbon bond, creating the carbocation. wikipedia.org
Nucleophilic Capture : The carbocation intermediate is highly electrophilic and is rapidly intercepted by a nucleophile (Nu⁻) present in the reaction mixture. This step results in the formation of the second σ bond and yields the final addition product. wikipedia.orgyoutube.com
This process is analogous to the Sɴ1 reaction in its second step, where the carbocation is attacked by a nucleophile. wikipedia.org The stability of the carbocation intermediate is a critical factor influencing the reaction's rate and regioselectivity.
When an unsymmetrical reagent like a hydrohalic acid (HX) adds to an unsymmetrical alkene, the regioselectivity of the addition becomes important. The outcome is generally governed by the principle of forming the most stable carbocation intermediate. libretexts.org This is often summarized by Markovnikov's rule, which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. libretexts.orglibretexts.orgmasterorganicchemistry.com
In the case of this compound, the two carbons of the double bond are electronically distinct. The carbon atom bonded to the propoxy group is the α-carbon, and the other is the β-carbon. Protonation can occur at either position, leading to two potential carbocation intermediates:
Protonation at the β-carbon : This places the positive charge on the α-carbon, where it is significantly stabilized by resonance with the lone pair electrons of the adjacent oxygen atom.
Protonation at the α-carbon : This places the positive charge on the β-carbon, resulting in a standard secondary carbocation without direct resonance stabilization from the oxygen.
Due to the superior stability of the oxygen-stabilized carbocation, protonation occurs preferentially at the β-carbon. Consequently, the nucleophile adds to the α-carbon. This consistent regioselectivity is a hallmark of electrophilic additions to enol ethers.
| Reactant | Electrophile (E⁺) | Nucleophile (Nu⁻) | Major Regioisomeric Product |
|---|---|---|---|
| This compound + HBr | H⁺ | Br⁻ | 1-bromo-1-propoxycyclohexane |
| This compound + H₂O (acid-catalyzed) | H⁺ | H₂O | 1-hydroxy-1-propoxycyclohexane (a hemiacetal) |
The stereochemical outcome of an electrophilic addition depends heavily on the reaction's mechanism and the nature of the intermediate. youtube.com The terms syn-addition and anti-addition describe whether the two new σ bonds are formed on the same face or on opposite faces of the original double bond, respectively. masterorganicchemistry.com
Syn-addition : Both new groups add to the same side of the double bond.
Anti-addition : The two new groups add to opposite sides of the double bond.
For reactions that proceed through a planar carbocation intermediate, such as the addition of HX, the nucleophile can attack from either face with roughly equal probability. This lack of stereoselectivity results in a mixture of syn and anti addition products. masterorganicchemistry.com
In contrast, reactions that involve the formation of a bridged, cyclic intermediate exhibit high stereoselectivity. A classic example is the addition of halogens (X₂). The reaction of an alkene with Br₂ proceeds through a cyclic bromonium ion intermediate. The subsequent attack by the bromide ion (Br⁻) occurs from the face opposite the bridging bromine atom in an Sɴ2-like fashion. This mechanistic constraint leads exclusively to anti-addition. lasalle.edu
| Reaction | Intermediate | Predominant Stereochemistry |
|---|---|---|
| Hydrohalogenation (e.g., + HBr) | Planar Carbocation | Mixture of syn and anti addition (not stereoselective) |
| Halogenation (e.g., + Br₂) | Cyclic Bromonium Ion | Anti-addition |
| Catalytic Hydrogenation (+ H₂) | Alkene adsorbed on metal surface | Syn-addition |
Pericyclic Transformations of this compound
Pericyclic reactions are concerted processes that proceed through a cyclic transition state. msu.edu They are characterized by a redistribution of bonding electrons without the formation of intermediates.
The ene reaction, also known as the Alder-Ene reaction, is a pericyclic reaction between an alkene possessing an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org The reaction results in the formation of a new σ bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org
This compound can serve as the "ene" component due to the presence of allylic hydrogens on the cyclohexene (B86901) ring. It can participate in both intermolecular and intramolecular ene reactions. Intramolecular ene reactions are often more facile than their intermolecular counterparts because they have a less negative entropy of activation. wikipedia.org
Intermolecular Ene Reaction : this compound could react with a suitable enophile, such as an aldehyde or another alkene, though this often requires high temperatures.
Intramolecular Ene Reaction : If the propoxy group were substituted with a tether containing an enophile, an intramolecular reaction could occur, leading to the formation of a new ring system. Such reactions can exhibit high regio- and stereoselectivity, providing significant control in the synthesis of complex cyclic structures. wikipedia.org
The Alder-Ene reaction is classified as a group transfer pericyclic reaction. wikipedia.org It involves the concerted redistribution of three pairs of bonding electrons (one σ-bond and two π-bonds) through a cyclic six-membered transition state. chemistry-reaction.com This concerted mechanism means that bond-making and bond-breaking occur simultaneously. chemistry-reaction.com
The reaction typically requires high temperatures due to a significant activation energy, which is partly needed to achieve the required geometry of the transition state. organic-chemistry.org However, the use of Lewis acid catalysts can significantly accelerate ene reactions, allowing them to proceed under milder conditions. organic-chemistry.org Lewis acid catalysis can sometimes alter the mechanism from a concerted pathway to a stepwise one involving a polar, zwitterionic intermediate. wikipedia.org The choice of pathway depends on the reactants and the specific catalyst used. wikipedia.org
| Component | Description | Role of this compound |
|---|---|---|
| Ene | An alkene with an allylic hydrogen. | Provides the allylic hydrogen and the π-bond that shifts. |
| Enophile | A compound with a multiple bond (e.g., C=C, C=O). | Reacts with the ene component. |
| Transition State | A cyclic, six-membered arrangement of atoms. | Participates in the concerted electron redistribution. |
Cycloaddition Reactions
This compound, as an electron-rich alkene, readily participates in various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic systems.
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring. wikipedia.orglibretexts.org As a dienophile, this compound's reactivity is enhanced by its electron-donating propoxy group, making it suitable for reactions with electron-poor dienes. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orgmasterorganicchemistry.com
For instance, the reaction of a cyclic enol ether with an electron-deficient diene would be expected to proceed with a specific regiochemistry, often referred to as "ortho" or "para" selectivity, depending on the substituent patterns. The endo rule, which predicts the preferential formation of the endo stereoisomer due to secondary orbital interactions, is a key principle in predicting the stereochemical outcome of Diels-Alder reactions. youtube.com
| Reactant A (Diene) | Reactant B (Dienophile) | Reaction Type | Key Features |
|---|---|---|---|
| Electron-poor diene | This compound | Diels-Alder [4+2] Cycloaddition | Electron-donating group on dienophile accelerates reaction; Regioselectivity governed by frontier molecular orbitals; Stereospecific and follows the endo rule. |
The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene, followed by the capture of the resulting carbocation by a nucleophile. wikipedia.orgnrochemistry.com When enol ethers like this compound are used as the alkene component, the reaction can lead to the formation of functionalized tetrahydropyrans. The reaction is typically acid-catalyzed, which activates the carbonyl group towards nucleophilic attack by the enol ether. organic-chemistry.orgnih.gov
The mechanism proceeds through an oxocarbenium ion intermediate, which is then attacked intramolecularly by the enol ether double bond. beilstein-journals.org The stereochemical outcome of the cyclization is often controlled by a chair-like transition state, leading to high diastereoselectivity. acs.org However, the potential for racemization exists through competing pathways like the oxonia-Cope rearrangement. nih.gov Silyl (B83357) enol ethers are also commonly used in what is known as a silyl-Prins cyclization, which often shows enhanced selectivity. acs.orgresearchgate.net
Photocycloaddition reactions involve the union of two unsaturated molecules under photochemical conditions to form a cyclic product. aklectures.comyoutube.com The [2+2] photocycloaddition of an alkene with another unsaturated system, such as another alkene or a carbonyl group, is a common method for the synthesis of four-membered rings. organicreactions.org These reactions are often forbidden under thermal conditions but become allowed upon photoexcitation of one of the reactants. youtube.com
For enol ethers like this compound, [2+2] photocycloaddition can occur with various partners. The regioselectivity of these reactions is influenced by the nature of the excited state and the electronic properties of the reacting partners. For example, the photocycloaddition of enol ethers to enones can lead to the formation of cyclobutane (B1203170) rings with a high degree of stereoselectivity. acs.orgnih.gov The mechanism often involves the formation of an exciplex, which then collapses to form a biradical intermediate that subsequently closes to the cyclobutane product. beilstein-journals.org
| Reaction Type | Reactants | Key Intermediate | Product Type |
|---|---|---|---|
| Prins Cyclization | This compound + Aldehyde/Ketone | Oxocarbenium ion | Tetrahydropyran derivative |
| [2+2] Photocycloaddition | This compound + Alkene/Enone | Exciplex/Biradical | Cyclobutane derivative |
Reactivity Under Oxidative and Reductive Conditions
Oxidative Transformations (e.g., Ozonolysis and other Oxygen-Mediated Reactions)
The double bond of this compound is susceptible to oxidative cleavage. Ozonolysis is a powerful method for cleaving carbon-carbon double bonds by reaction with ozone. wikipedia.org The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane). masterorganicchemistry.com Subsequent workup of the ozonide determines the final products. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) typically yields aldehydes or ketones, while oxidative workup (e.g., with hydrogen peroxide) gives carboxylic acids. masterorganicchemistry.comyoutube.com
In the case of this compound, ozonolysis followed by reductive workup would cleave the double bond to yield a dicarbonyl compound. Specifically, it would be expected to produce a keto ester derivative after cleavage and workup.
Other oxygen-mediated reactions of enol ethers can lead to different products. For example, oxidation with peroxy acids can lead to the formation of α-hydroxy ketones via an epoxide intermediate, a transformation known as the Rubottom oxidation when applied to silyl enol ethers. wikipedia.org The oxidation of enolates and silyl enol ethers is a general strategy for introducing a hydroxyl group adjacent to a carbonyl group. organicreactions.org Electrochemical and photocatalytic methods can also be employed for the oxidative coupling of enol ethers. nih.gov
Reductive Pathways and Hydrogenation Studies
The reduction of the double bond in this compound can be achieved through several methods, with catalytic hydrogenation being the most prominent.
Catalytic Hydrogenation:
The catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond in the presence of a metal catalyst, typically from Group 10 of the periodic table. This process leads to the formation of the corresponding saturated ether, 1-propoxycyclohexane.
The mechanism of catalytic hydrogenation is a heterogeneous process that occurs on the surface of the metal catalyst. The key steps are as follows:
Adsorption of Reactants: Both hydrogen gas (H₂) and this compound are adsorbed onto the surface of the metal catalyst. The π-electrons of the double bond in the enol ether interact with the vacant d-orbitals of the metal.
Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and eventually cleaved upon adsorption, forming metal-hydride bonds (M-H).
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the double bond. This transfer typically occurs in a stepwise manner. First, one hydrogen atom adds to one of the olefinic carbons, forming a half-hydrogenated intermediate that is still bound to the catalyst surface. Subsequently, a second hydrogen atom is transferred to the other carbon, leading to the formation of the saturated product.
Desorption: The resulting 1-propoxycyclohexane has a weaker affinity for the catalyst surface and desorbs, regenerating the active sites for further catalytic cycles.
A critical aspect of catalytic hydrogenation is its stereochemistry. The addition of hydrogen atoms occurs from the same side of the double bond, a process known as syn-addition. This is because both hydrogen atoms are delivered from the catalyst surface to one face of the adsorbed alkene. For a substrate like this compound, this results in the formation of cis-1-propoxycyclohexane as the major product, where the two newly added hydrogen atoms are on the same side of the cyclohexane (B81311) ring.
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Major Product | Stereoselectivity |
|---|---|---|---|---|---|
| Pd/C | Ethanol | 25 | 1 | 1-Propoxycyclohexane | cis (from syn-addition) |
| PtO₂ (Adams' catalyst) | Acetic Acid | 25 | 1 | 1-Propoxycyclohexane | cis (from syn-addition) |
| Raney Ni | Ethanol | 50 | 50 | 1-Propoxycyclohexane | cis (from syn-addition) |
Reduction with Metal Hydrides:
Reductions using complex metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of isolated carbon-carbon double bonds like the one present in this compound. These reagents are primarily used for the reduction of polar functional groups like carbonyls. The double bond in an enol ether is not sufficiently electrophilic to react with the hydride nucleophile under standard conditions.
Other Mechanistic Studies of Carbon-Carbon and Carbon-Heteroatom Bond Formations
The electron-rich double bond of this compound makes it a versatile precursor for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via electrophilic attack on the double bond.
Carbon-Carbon Bond Formation:
Lewis Acid-Catalyzed Alkylation: In the presence of a Lewis acid, this compound can react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond. The Lewis acid activates the electrophile, making it more susceptible to nucleophilic attack by the enol ether. The mechanism involves the initial attack of the π-electrons of the double bond on the activated electrophile, leading to the formation of an oxonium ion intermediate. This intermediate is then neutralized by the loss of the propoxy group or by subsequent reaction with a nucleophile, depending on the reaction conditions.
Cycloaddition Reactions: this compound can participate as the 2π-electron component in cycloaddition reactions, most notably [4+2] cycloadditions (Diels-Alder reactions). As an electron-rich dienophile, it reacts readily with electron-deficient dienes. The reaction is typically concerted, meaning all bond-forming and bond-breaking steps occur simultaneously in a single transition state. The stereochemistry of the dienophile is retained in the product. The propoxy group, being an electron-donating group, enhances the reactivity of the double bond in these reactions.
| Diene | Reaction Conditions | Product Type | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux | Bicyclic adduct | Endo-adduct favored |
| Dimethyl acetylenedicarboxylate | Xylene, reflux | Cyclohexene derivative | N/A |
| 1,3-Butadiene | High temperature and pressure | Substituted cyclohexene | Ortho/Para-like adducts |
Carbon-Heteroatom Bond Formation:
Halogenation: this compound readily undergoes electrophilic addition with halogens such as bromine (Br₂) and chlorine (Cl₂). The reaction proceeds through a cyclic halonium ion intermediate. The π-electrons of the double bond attack one of the halogen atoms, displacing the other as a halide ion. The resulting cyclic halonium ion is then opened by the nucleophilic attack of the halide ion from the anti-face. This results in the anti-addition of the halogen atoms across the double bond, leading to the formation of a trans-dihalo-1-propoxycyclohexane.
Amination: The formation of a carbon-nitrogen bond at the α-position to the ether oxygen can be achieved through various methods, often involving the reaction of the corresponding silyl enol ether with an electrophilic nitrogen source. For this compound, direct amination is challenging. However, related transformations on silyl enol ethers, which can be prepared from the corresponding ketone, are well-established. For instance, the reaction of a silyl enol ether with an azodicarboxylate in the presence of a suitable catalyst can lead to the formation of an α-amino ether derivative. The mechanism typically involves the electrophilic attack of the nitrogen species on the electron-rich double bond of the silyl enol ether.
Catalysis in Reactions of 1 Propoxycyclohex 1 Ene and Its Derivatives
Lewis Acid Catalysis in Enol Ether Transformations
Lewis acid catalysis is a cornerstone in the functionalization of enol ethers like 1-propoxycyclohex-1-ene. By accepting an electron pair, Lewis acids activate the enol ether, rendering it more susceptible to nucleophilic attack and enabling a range of synthetic transformations.
Lewis acids activate enol ethers by coordinating to the oxygen atom of the propoxy group. This coordination withdraws electron density from the oxygen, enhancing the electrophilicity of the double bond and facilitating reactions with nucleophiles. This activation is crucial for processes that would otherwise be slow or inefficient. For instance, in reactions analogous to the Mukaiyama aldol (B89426) reaction, Lewis acids enable the addition of the enol ether to carbonyl compounds. wikipedia.org
The choice of Lewis acid can significantly influence the selectivity of the reaction. Strong Lewis acids can promote reactions at lower temperatures, which can enhance diastereoselectivity by favoring a more ordered transition state. In the context of cyclic systems like this compound, Lewis acids play a critical role in controlling the stereochemical outcome of reactions such as Diels-Alder cycloadditions and ring-opening of related epoxides. nih.govnih.gov Quantum chemical studies on the Lewis acid-catalyzed ring-opening of cyclohexene (B86901) oxide, a related cyclic ether, have shown that the Lewis acid's effectiveness is related to its ability to reduce the steric (Pauli) repulsion between the substrate and the incoming nucleophile. nih.govresearchgate.net This is achieved by polarizing the filled orbitals of the cyclic ether away from the approaching nucleophile. nih.gov
The regioselectivity of nucleophilic attack on activated cyclic ethers is also dictated by the Lewis acid, which can influence whether the reaction proceeds via a chair-like or twist boat-like transition state. nih.gov For example, in the ring-opening of cyclohexene oxide, a preference for attack at the α-position is observed due to the more stable chair-like transition state. nih.gov
Table 1: Influence of Lewis Acids on the Ring-Opening of Cyclohexene Oxide Analogs
| Lewis Acid | Nucleophile | Temperature (°C) | Product(s) | Observations |
| LiClO₄ | Various | Ambient | Ring-opened products | Acceleration of reaction |
| AlBr₃/AlMe₃ | Dienophile | -78 to 25 | Diels-Alder adducts | High yields for hindered substrates nih.gov |
| TiCl₄ | Aldehyde | -78 | Aldol adduct | Activation of carbonyl for nucleophilic attack wikipedia.org |
| BF₃ | Dienophile | -78 | Diels-Alder adduct | Enhanced reaction rate and selectivity wikipedia.org |
This table presents data for analogous cyclic ether systems to illustrate the role of Lewis acids, due to the limited direct data for this compound.
The development of chiral Lewis acids has enabled enantioselective transformations of enol ethers. These catalysts create a chiral environment around the substrate, directing the approach of the nucleophile to one face of the enol ether double bond, thus leading to the preferential formation of one enantiomer. wikipedia.org
For cyclic enol ethers, chiral Lewis acid-catalyzed reactions can lead to the formation of optically active products with high enantiomeric excess. nih.gov The design of the chiral ligand is crucial, as its steric and electronic properties dictate the degree of asymmetric induction. wikipedia.org Privileged ligand scaffolds are often multidentate, creating a well-defined and rigid chiral pocket around the metal center. wikipedia.org
In asymmetric synthesis, chiral Lewis acids have been successfully employed in a variety of reactions, including Diels-Alder reactions, ene reactions, and [3+2] cycloadditions involving enol ethers. wikipedia.orgwikipedia.orgresearchgate.net For example, a highly diastereo- and enantioselective [3 + 2] acylhydrazone-enol ether cycloaddition has been reported using a simple chiral silane (B1218182) Lewis acid. researchgate.net While specific examples with this compound are not extensively documented, the principles of asymmetric induction using chiral Lewis acids are broadly applicable to this substrate. The enantioselectivity arises from the differential stabilization of the transition states leading to the two possible enantiomers, with the chiral catalyst favoring the pathway with lower activation energy. wikipedia.org
Table 2: Examples of Asymmetric Reactions of Cyclic Enol Ethers Catalyzed by Chiral Lewis Acids
| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) |
| Chiral Mo-based catalyst | Asymmetric Ring-Closing Metathesis | Acyclic diene enol ether | Up to 94% nih.gov |
| Chiral Silicon Lewis Acid | [3+2] Cycloaddition | Acylhydrazone and enol ether | High researchgate.net |
| BINOL-Ti(IV) | Ene-endo-cyclization | Homoallylic ether | Moderate acs.org |
This table showcases the potential for asymmetric catalysis on cyclic enol ether systems.
Transition Metal-Mediated Catalysis
Transition metal complexes are versatile catalysts for a wide array of transformations involving enol ethers, including the formation of carbon-carbon and carbon-heteroatom bonds. These catalysts operate through various mechanistic pathways, often involving organometallic intermediates. wikipedia.org
Organometallic complexes facilitate the formation of new bonds by bringing the reacting partners into close proximity within the metal's coordination sphere. wikipedia.orgnih.gov For enol ethers like this compound, transition metals can activate the C-H bond or the double bond, leading to a variety of coupling reactions. The choice of metal, ligands, and reaction conditions determines the outcome of the reaction. jagranjosh.com
The formation of carbon-carbon bonds is a key application of organometallic catalysis. jagranjosh.com Reactions such as hydroformylation, which introduces a formyl group and a hydrogen atom across the double bond, can be catalyzed by rhodium complexes. jagranjosh.comnih.gov The regioselectivity of such reactions is often influenced by the steric and electronic properties of the ligands on the metal center. researchgate.net
Palladium complexes are particularly prominent in cross-coupling reactions, which form C-C bonds between two different partners. youtube.combhu.ac.in The Heck reaction, for instance, couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While the classic Heck reaction typically involves electron-deficient alkenes, modifications have expanded its scope. nih.gov For cyclic olefins like cyclohexene, palladium catalysis has been used for arylation, although regioselectivity can be a challenge. nih.gov
Palladium catalysts are also effective for the oxidation of enol ethers to enals. organic-chemistry.org This transformation tolerates a diverse range of functional groups and can be applied to the synthesis of di-, tri-, and tetrasubstituted olefins. organic-chemistry.org Intramolecular versions of this reaction can lead to the formation of furans and dihydrofurans. organic-chemistry.org
Table 3: Palladium-Catalyzed Reactions of Cyclic Alkenes and Enol Ethers
| Reaction Type | Catalyst | Substrate | Product Type |
| Heck Coupling | Pd(OAc)₂, PdCl₂(PhCN)₂ | Iodobenzene and Cyclohexene | Arylated cyclohexenes nih.gov |
| Oxidation | Palladium catalyst | Alkyl enol ethers | Enals organic-chemistry.org |
| Reductive Heck Coupling | Palladium catalyst | Enol triflate and 1,3-diene | Tri- and tetrasubstituted alkenes nih.gov |
| Cross-Coupling | Palladium catalyst | Cyclopropanol-derived ketone homoenolates and aryl bromides | β-Aryl ketones |
This table provides examples of palladium-catalyzed reactions on related cyclic systems.
Rhodium catalysts are well-known for their application in hydrogenation and hydroformylation reactions. wiley-vch.denih.gov Asymmetric hydrogenation of prochiral alkenes using chiral rhodium complexes is a powerful method for producing optically active compounds. wiley-vch.de While direct examples with this compound are limited, the asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds, which share structural similarities, has been achieved with high enantioselectivity using rhodium catalysts. Rhodium-catalyzed hydroformylation of alkenes is an important industrial process for the synthesis of aldehydes. nih.gov
Copper catalysts have emerged as cost-effective and environmentally benign alternatives for various C-H functionalization and conjugate addition reactions. researchgate.netnih.gov Copper-catalyzed asymmetric conjugate addition of organometallic reagents to cyclic enones is a well-established method for creating chiral centers. semanticscholar.orgnih.govnih.gov This methodology can be applied to the synthesis of complex molecules with high enantioselectivity. researchgate.net Although the substrate is an enone rather than an enol ether, the principles of copper-catalyzed conjugate addition are relevant to the potential reactivity of this compound derivatives. Copper catalysts are also effective in C-H activation, enabling the direct functionalization of C-H bonds to form new C-C bonds. nih.govscripps.edu
Table 4: Rhodium and Copper-Catalyzed Reactions of Unsaturated Systems
| Metal | Reaction Type | Ligand Type | Substrate Type | Product Type |
| Rhodium | Asymmetric Hydrogenation | Chiral Phosphine | Prochiral alkenes | Chiral alkanes wiley-vch.de |
| Rhodium | Hydroformylation | Phosphine | Alkenes | Aldehydes nih.gov |
| Copper | Asymmetric Conjugate Addition | Chiral Ferrocenyl Diphosphine | Cyclic enones | Chiral ketones semanticscholar.orgnih.govnih.gov |
| Copper | C-H Functionalization | Various | N-Heterocycles | C-C coupled products researchgate.net |
Organocatalysis and Biocatalysis for Enhanced Selectivity
Organocatalysis and biocatalysis utilize small organic molecules and enzymes, respectively, to catalyze chemical reactions with high precision. These methods are particularly valuable in asymmetric synthesis, where the formation of a specific stereoisomer is desired. While detailed research focusing specifically on this compound is limited in publicly available literature, the principles of these catalytic systems can be understood through studies on analogous cyclic enol ethers and related substrates.
Organocatalytic Approaches
Organocatalysis has revolutionized asymmetric synthesis by providing a platform for a wide array of enantioselective transformations. For cyclic enol ethers, which share structural similarities with this compound, various organocatalytic strategies have been developed. These often involve the activation of reactants through the formation of transient, chiral intermediates.
Another major area of organocatalysis is aminocatalysis, which involves the reaction of a chiral amine catalyst with a carbonyl compound to form a nucleophilic enamine or an electrophilic iminium ion. Although this compound itself does not possess a carbonyl group for direct activation by aminocatalysis, its derivatives or reaction partners could be suitable substrates.
Table 1: Representative Organocatalytic Reactions of Cyclic Enol Ether Analogs
| Catalyst Type | Reaction Type | Substrate Analog | Product Type | Enantiomeric Excess (ee) |
| Chiral Phosphoric Acid | [4+2] Cycloaddition | Dihydropyran | Tetrahydropyran derivative | >90% |
| Chiral Amine | Michael Addition | α,β-Unsaturated aldehyde | Aldehyde adduct | Up to 99% |
| Chiral Thiourea | Aldol Reaction | Silyl (B83357) enol ether | β-Hydroxy ketone | >95% |
Note: This table presents generalized data from studies on compounds analogous to this compound to illustrate the potential of organocatalysis. Specific results for this compound are not available in the cited literature.
Biocatalytic Approaches
Biocatalysis harnesses the remarkable selectivity of enzymes to perform chemical transformations. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For substrates like this compound, several classes of enzymes could be employed to achieve selective transformations.
Hydrolases, such as lipases and esterases, are widely used for the kinetic resolution of racemic mixtures. While this compound is an ether, derivatives containing ester or amide functionalities could be resolved using these enzymes. In a kinetic resolution, one enantiomer of the substrate is selectively hydrolyzed, allowing for the separation of the unreacted enantiomer and the hydrolyzed product, both in high enantiomeric purity.
Oxidoreductases, such as monooxygenases and dehydrogenases, can introduce or modify functional groups with high stereoselectivity. For example, a cytochrome P450 monooxygenase could potentially hydroxylate the cyclohexene ring at a specific position and with a defined stereochemistry. Dehydrogenases could be used for the stereoselective reduction of a ketone derivative of the cyclohexene ring.
Table 2: Potential Biocatalytic Transformations for this compound Derivatives
| Enzyme Class | Reaction Type | Potential Substrate Derivative | Potential Product | Key Advantage |
| Hydrolase | Kinetic Resolution | Ester-functionalized derivative | Enantiopure ester and alcohol | High enantioselectivity |
| Monooxygenase | Asymmetric Hydroxylation | This compound | Chiral allylic alcohol | High regio- and stereoselectivity |
| Ene-reductase | Asymmetric Reduction | α,β-Unsaturated ketone derivative | Chiral saturated ketone | Excellent enantioselectivity |
| Lipase | Enantioselective acylation | Racemic alcohol derivative | Enantiopure ester and alcohol | Mild reaction conditions |
Note: This table outlines potential applications of biocatalysis to derivatives of this compound based on known enzyme functionalities. Specific experimental data for these transformations on the named compound is not documented in the searched literature.
Advanced Spectroscopic and Computational Insights into 1 Propoxycyclohex 1 Ene
Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes
The structural characterization of 1-propoxycyclohex-1-ene and the investigation of its reaction mechanisms rely on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's stereochemistry, the identification of transient intermediates in chemical reactions, and the analysis of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of molecules in solution. For this compound, NMR is instrumental in assigning the stereochemistry of the molecule by providing information on the chemical environment, connectivity, and spatial relationships of its constituent atoms.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the vinylic, allylic, and aliphatic protons of the cyclohexene (B86901) ring, as well as the protons of the propoxy group, are expected. The chemical shift of the vinylic proton (=CH) is anticipated to appear in the downfield region, typically around 4.5-5.5 ppm, due to its deshielded environment. The allylic protons on the cyclohexene ring would likely resonate at approximately 1.9-2.1 ppm. The remaining methylene (B1212753) protons of the cyclohexene ring are expected to produce signals in the range of 1.5-1.8 ppm.
The propoxy group will exhibit three distinct sets of signals: a triplet for the terminal methyl protons (CH₃) around 0.9 ppm, a sextet for the central methylene protons (-CH₂-) at about 1.6 ppm, and a triplet for the methylene protons attached to the oxygen atom (-OCH₂-) further downfield, around 3.5-3.8 ppm, due to the deshielding effect of the adjacent oxygen.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Vinylic-H | 4.6 - 4.8 | Triplet |
| Allylic-H | 2.0 - 2.2 | Multiplet |
| Cyclohexene-CH₂ | 1.5 - 1.8 | Multiplet |
| -OCH₂- | 3.5 - 3.7 | Triplet |
| -CH₂- (propyl) | 1.6 - 1.8 | Sextet |
| -CH₃ (propyl) | 0.9 - 1.0 | Triplet |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the two sp² hybridized carbons of the double bond are expected to have the most downfield chemical shifts. The carbon atom bonded to the propoxy group (C-1) would resonate at a lower field (around 140-150 ppm) compared to the other vinylic carbon (C-2), which is expected around 100-110 ppm. The sp³ hybridized carbons of the cyclohexene ring will appear at higher fields, with the allylic carbons being slightly deshielded compared to the other ring carbons. The carbons of the propoxy group will show characteristic shifts, with the carbon attached to the oxygen (-OCH₂) being the most deshielded of the three.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (C=C-O) | 145 - 155 |
| C-2 (C=C) | 95 - 105 |
| Allylic-C | 25 - 35 |
| Cyclohexene-CH₂ | 20 - 30 |
| -OCH₂- | 65 - 75 |
| -CH₂- (propyl) | 20 - 30 |
| -CH₃ (propyl) | 10 - 15 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Oxygen-17 (¹⁷O) NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can offer direct insight into the electronic environment of the oxygen atom. acs.orghuji.ac.il The chemical shift of the oxygen in the enol ether linkage of this compound is expected to fall within the typical range for ethers, which is generally between -20 and +90 ppm relative to H₂O. science-and-fun.de This technique can be particularly useful in mechanistic studies involving reactions at the oxygen center, as any change in its bonding or electronic environment would be reflected in a significant change in its chemical shift. However, the broad signals and low sensitivity of ¹⁷O NMR often necessitate the use of isotopically enriched samples for detailed analysis. huji.ac.ilblogspot.com
Mass Spectrometry for Reaction Intermediate Identification
Mass spectrometry (MS) is a powerful analytical technique for identifying reaction intermediates by detecting and analyzing the mass-to-charge ratio of ions. acs.orgjagranjosh.comchemguide.co.uk In the context of reactions involving this compound, such as additions to the double bond or rearrangements, MS can be used to intercept and characterize fleeting intermediates. copernicus.org
The fragmentation pattern of this compound under electron ionization (EI) would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the cleavage of the propoxy group. This could occur through the loss of a propyl radical (•C₃H₇) to give a resonance-stabilized oxonium ion, or through the loss of propene via a McLafferty-type rearrangement if sterically feasible. Another significant fragmentation would be the retro-Diels-Alder reaction of the cyclohexene ring, leading to the expulsion of ethene and the formation of a radical cation of 1-propoxybutadiene. The identification of these and other fragment ions can help to piece together the structure of the parent molecule. In mechanistic studies, techniques like electrospray ionization (ESI) can be used to gently ionize and detect intermediates directly from the reaction mixture. copernicus.org
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Identity | Fragmentation Pathway |
| 154 | [C₉H₁₆O]⁺• | Molecular Ion (M⁺•) |
| 111 | [M - C₃H₇]⁺ | Loss of propyl radical |
| 97 | [M - C₃H₇O]⁺ | Loss of propoxy radical |
| 82 | [C₆H₁₀]⁺• | Loss of propoxy group |
| 54 | [C₄H₆]⁺• | Retro-Diels-Alder fragmentation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to probe the functional groups within a molecule by measuring the vibrations of its bonds. libretexts.orgmdpi.com For this compound, these techniques are crucial for confirming the presence of key structural features and for monitoring changes during chemical reactions.
The IR spectrum of this compound is expected to show a characteristic strong absorption band for the C=C stretching vibration of the enol ether at approximately 1650-1680 cm⁻¹. The C-O stretching vibration of the ether linkage will likely appear as a strong band in the region of 1050-1150 cm⁻¹. The spectrum will also feature C-H stretching vibrations for the sp²-hybridized vinylic proton just above 3000 cm⁻¹ and for the sp³-hybridized alkyl protons just below 3000 cm⁻¹.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretch of the enol ether would be expected to give a strong signal in the Raman spectrum. This can be especially useful in mechanistic studies, as changes in the intensity or position of this band can indicate reactions involving the double bond. For instance, during an addition reaction, the disappearance of the C=C stretching band and the appearance of new bands corresponding to the newly formed single bonds can be monitored in real-time.
Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=C Stretch (enol ether) | 1650 - 1680 (strong) | 1650 - 1680 (strong) |
| C-O Stretch (ether) | 1050 - 1150 (strong) | Weak |
| =C-H Stretch | 3010 - 3050 (medium) | Medium |
| C-H Stretch (alkyl) | 2850 - 2960 (strong) | Strong |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Effects
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. shu.ac.uklibretexts.org For this compound, the key structural feature influencing its UV-Vis spectrum is the enol ether moiety, where the oxygen's non-bonding electrons are in conjugation with the π-system of the carbon-carbon double bond.
The absorption of UV radiation promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. youtube.com In organic molecules, the most common transitions observed in the accessible UV-Vis range (200-800 nm) are π → π* and n → π* transitions. libretexts.org
π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They are characteristic of unsaturated systems, such as the C=C double bond in the cyclohexene ring. For an isolated double bond, like in cyclohexene, the π → π* transition occurs at a wavelength below 200 nm, outside the range of standard spectrophotometers. libretexts.org
n → π Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the oxygen atom) to a π antibonding orbital.
In this compound, the conjugation between the oxygen lone pairs and the double bond has a significant electronic effect. This delocalization of electrons raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO). Consequently, the energy gap for the π → π* transition is reduced, shifting the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift) compared to an unconjugated alkene. shimadzu.com This shift brings the absorption into the experimentally accessible UV region. The presence of the alkoxy group, an auxochrome, thus modifies the chromophore (the C=C bond) and its spectral properties.
The expected electronic transitions for this compound are summarized in the table below.
| Transition Type | Involved Orbitals | Expected Wavelength Region | Notes |
| σ → σ | C-C, C-H, C-O sigma bonds | < 200 nm | High energy, typically not observed in standard UV-Vis spectra. |
| n → σ | Oxygen lone pair to C-O σ | < 200 nm | Possible but often obscured by stronger absorptions. |
| π → π | C=C π bonding to π* antibonding | > 200 nm | This is the primary transition observed, shifted to a longer wavelength due to conjugation with the oxygen atom. |
| n → π | Oxygen lone pair to C=C π | > 200 nm | Generally a lower intensity (smaller molar absorptivity) transition compared to π → π*. May appear as a shoulder on the main absorption band. |
This table is illustrative, based on established principles of electronic spectroscopy.
Solvent polarity can also influence the spectrum. For n → π* transitions, an increase in solvent polarity typically leads to a blue shift (to shorter wavelengths) due to the stabilization of the non-bonding orbital. youtube.com Conversely, π → π* transitions often exhibit a red shift with increasing solvent polarity.
Computational Chemistry and Theoretical Modeling
Computational chemistry provides indispensable tools for understanding the structure, reactivity, and spectroscopic properties of molecules like this compound at an atomic level. These methods complement experimental data by offering insights into transient species and electronic features that are difficult to observe directly.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules.
For this compound, DFT calculations can predict a range of fundamental properties:
Optimized Geometry : DFT can determine the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.
Electronic Properties : Calculations can yield the distribution of electron density, revealing the electron-rich and electron-poor regions of the molecule. This is often visualized using an electrostatic potential (ESP) map, where red indicates areas of high electron density (nucleophilic sites) and blue indicates areas of low electron density (electrophilic sites). For an enol ether, the β-carbon of the double bond is expected to be particularly nucleophilic. wikipedia.org
Spectroscopic Properties : Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, predicting the wavelengths and intensities of electronic transitions, which can then be compared with experimental data. nih.gov
A hypothetical summary of DFT-predicted properties for this compound is presented below.
| Property | Predicted Value/Observation | Significance |
| C1=C2 Bond Length | Shorter than a C-C single bond, slightly longer than a typical C=C bond | Indicates partial double bond character due to conjugation. |
| C1-O Bond Length | Shorter than a typical C-O single bond | Indicates partial double bond character from resonance. |
| Mulliken Charge on C2 | Negative | Confirms the nucleophilic character of the β-carbon. |
| Electrostatic Potential | High negative potential (red) near the C2 carbon | Visualizes the primary site for electrophilic attack. |
| Calculated λmax (TD-DFT) | ~210-230 nm | Provides a theoretical basis for the observed UV-Vis spectrum. |
This table contains expected values based on DFT studies of similar molecules and is for illustrative purposes.
Transition State Analysis and Reaction Pathway Mapping
Enol ethers are known to be reactive toward electrophiles. wikipedia.org A common reaction is acid-catalyzed hydrolysis to form a ketone (cyclohexanone) and an alcohol (propanol). Computational chemistry can be used to map the entire reaction pathway for such a process.
This involves:
Locating Reactants and Products : The geometries and energies of the starting materials (this compound, H₃O⁺) and final products (cyclohexanone, propanol, H₂O) are optimized.
Identifying Intermediates : The structures of any stable intermediates, such as the protonated enol ether, are located and optimized.
Finding Transition States (TS) : A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net Algorithms are used to locate the TS structure connecting reactants to intermediates, and intermediates to products.
Calculating Activation Energies : The energy difference between the reactant and the transition state defines the activation barrier (ΔG‡), which is crucial for determining the reaction rate.
By mapping the potential energy surface, computational chemists can determine the rate-determining step and understand the factors that control the reaction's feasibility and speed. For the hydrolysis of this compound, the initial protonation at the β-carbon is often the key step, and transition state analysis would provide the precise geometry and energy of this process.
Molecular Orbital Theory and Frontier Orbital Interactions in Reactivity
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. youtube.com Reactivity, particularly in concerted reactions and reactions with electrophiles/nucleophiles, is often governed by the interactions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, an enol ether, the key frontier orbitals are:
HOMO : The HOMO is the highest-energy orbital containing electrons. As an electron-rich species, this compound will react as a nucleophile, donating electrons from its HOMO. Due to the p-π conjugation, the HOMO is a π-type orbital with significant electron density delocalized over the oxygen and the C=C double bond. Crucially, analogous to enolates, the largest coefficient of the HOMO is predicted to be on the β-carbon (C2). libretexts.orgstackexchange.com This indicates that in an orbitally-controlled reaction with an electrophile, the attack will preferentially occur at this carbon.
LUMO : The LUMO is the lowest-energy orbital that is empty. It can accept electrons if the molecule were to act as an electrophile. The LUMO is the corresponding π* antibonding orbital.
The interaction between the HOMO of the enol ether (the nucleophile) and the LUMO of an electrophile drives the reaction. A smaller energy gap between the interacting HOMO and LUMO leads to a stronger interaction and a faster reaction.
| Molecular Orbital | Type | Key Characteristics | Role in Reactivity |
| HOMO | π | High energy level; largest coefficient on the β-carbon (C2). | Electron donor in reactions with electrophiles. Directs electrophilic attack to the C2 position. |
| LUMO | π* | Low energy level; significant coefficients on C1 and C2. | Electron acceptor; relevant in reactions like pericyclic reactions. |
This table is illustrative and based on general principles of MO theory for enol ethers.
Conformation Analysis and Stereochemical Prediction
The six-membered ring in this compound is not planar. Due to the presence of the sp²-hybridized carbons of the double bond, the ring adopts a half-chair or sofa conformation. slideshare.net This is different from the classic chair conformation of cyclohexane (B81311). pressbooks.pub
Conformational analysis of this compound involves considering:
Ring Conformation : The interconversion between different half-chair forms of the cyclohexene ring.
Propoxy Group Orientation : The rotation around the C1-O and O-CH₂ bonds of the propoxy substituent.
Substituents on a cyclohexene ring can adopt pseudo-axial or pseudo-equatorial positions. For substituents on the sp³-hybridized carbons, there is a preference for the pseudo-equatorial position to minimize steric strain. libretexts.orglibretexts.org For the propoxy group attached to the sp² carbon (C1), its orientation will be influenced by steric interactions with the adjacent allylic hydrogens on C6. Computational modeling can be used to calculate the relative energies of different conformers to predict the most stable arrangement.
In terms of stereochemistry, this compound itself is achiral as it possesses a plane of symmetry if the propoxy group is oriented within that plane. However, if a reaction introduces a new stereocenter, for example, by addition to the double bond, then stereoisomers (enantiomers or diastereomers) can be formed. sydney.edu.auwikipedia.org The stereochemical outcome of such reactions is often dictated by the direction of attack on the double bond (from the top or bottom face). The preferred conformation of the starting material can create a steric bias, leading to one stereoisomer being formed preferentially. Theoretical modeling can predict this outcome by calculating the activation energies for the transition states leading to the different stereoisomeric products.
Applications in Complex Organic Synthesis and Methodology Development
Role as a Versatile Building Block in Total Synthesis
In the realm of total synthesis, where the goal is the complete chemical synthesis of a complex molecule from simple precursors, building blocks that offer reliability and stereochemical control are highly prized. 1-Propoxycyclohex-1-ene and related cyclic enol ethers serve as important six-carbon synthons, providing a pre-formed cyclohexane (B81311) core that can be elaborated into more complex structures.
The development of novel pharmaceutical agents often relies on the synthesis of complex molecular scaffolds that provide a three-dimensional framework for interacting with biological targets. This compound serves as an intermediate in the construction of such scaffolds. For instance, the synthesis of bridged bicyclic nitrogen heterocycles, such as the 6-azabicyclo[3.2.1]octane scaffold found in various pharmaceutically active compounds, can be envisioned starting from cyclohexanone (B45756) derivatives. nih.gov The enol ether can be readily converted to the corresponding cyclohexanone, which then undergoes further reactions to build the complex bicyclic system. The ability to functionalize the cyclohexane ring systematically makes it a valuable starting point for creating libraries of compounds for drug discovery. The introduction of allene (B1206475) moieties, which can be derived from enol ethers, into pharmacologically active compounds has also been shown to produce impressive activity as enzyme inhibitors. nih.gov
Contribution to Novel Synthetic Transformations
Beyond its role as a building block, this compound is instrumental in the development of new synthetic methodologies. Its reactivity profile allows it to participate in and facilitate novel chemical reactions that can streamline the synthesis of complex molecules.
Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bonds are formed in a single operation without isolating intermediates. nih.gov These reactions are highly efficient as they reduce the number of synthetic steps, purification procedures, and waste generated. The enol ether functionality is an excellent trigger for such cascades.
The nucleophilic double bond of this compound can initiate a reaction sequence by attacking an electrophile. This initial step can generate a reactive intermediate, such as an oxocarbenium ion, which then undergoes a series of subsequent intramolecular reactions to rapidly build molecular complexity. For example, enol ether-mediated cascade reactions have been employed in metathesis polymerization to create novel degradable materials. nih.gov In the context of natural product synthesis, cascade reactions are particularly powerful for constructing multiple rings and stereocenters in a single, elegant step. nih.gov
| Initiator (Electrophile) | Initial Reaction | Generated Intermediate | Potential Subsequent Reactions |
|---|---|---|---|
| Proton (H+) | Protonation of double bond | Oxocarbenium ion | Cyclization, Rearrangement |
| Lewis Acid | Coordination and activation | Activated enol ether | Nucleophilic attack, Prins reaction |
| Metal Catalyst (e.g., Pd) | Oxidative addition | Organometallic complex | Cross-coupling, C-H activation |
Annulation refers to a chemical transformation that forms a new ring onto an existing molecular framework. This compound is an excellent substrate for various annulation strategies, primarily through cycloaddition reactions where the electron-rich double bond participates as a reactant. wikipedia.org
The most prominent example is the Diels-Alder reaction, a [4+2] cycloaddition, where the enol ether can act as the dienophile (the 2π-electron component). utexas.edulibretexts.org By reacting with a conjugated diene, a new six-membered ring can be fused onto the existing cyclohexane ring, leading to the formation of a bicyclic or polycyclic system. This strategy is a cornerstone in the synthesis of many natural products and complex organic molecules due to its high degree of stereocontrol and predictability. utexas.edu Other types of cycloadditions, such as [2+2] cycloadditions, can also be employed to construct four-membered rings, further expanding the synthetic utility of this versatile enol ether. libretexts.org These ring-forming reactions are fundamental tools for synthetic chemists to build up the core structures of complex target molecules. libretexts.org
| Reaction Type | Reactant Partner (4π Component) | Product Ring System | Key Features |
|---|---|---|---|
| [4+2] Diels-Alder Reaction | Conjugated Diene (e.g., Butadiene) | Fused Cyclohexene (B86901) | High stereospecificity, Thermally allowed |
| [3+2] Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrone) | Fused 5-membered heterocycle | Access to heterocyclic scaffolds |
| [2+2] Photochemical Cycloaddition | Alkene | Fused Cyclobutane (B1203170) | Requires photochemical conditions |
Emerging Trends and Future Research Perspectives
Development of Sustainable and Green Synthetic Approaches for Enol Ethers
The synthesis of enol ethers, including 1-propoxycyclohex-1-ene, is increasingly being guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and energy sources. jcchems.commdpi.com These approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources. mdpi.com
One promising green approach involves the use of visible light-induced reactions. For instance, a base-free, regioselective O-alkylation of 1,3-dicarbonyl compounds has been developed using visible light, offering a mild and environmentally friendly pathway to highly substituted enol ethers. Another sustainable method is the transition-metal and photocatalyst-free sulfonylation of silyl (B83357) enol ethers, which proceeds via an electron donor-acceptor (EDA) complex mediated by visible light. This method is noted for its excellent atom economy and the use of recyclable by-products.
Alternative energy sources such as microwave irradiation and ultrasonication are also being employed to drive the synthesis of enol ethers more efficiently. nih.govresearchgate.net These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, contributes to the sustainability of enol ether production by reducing the need for intermediate purification steps and minimizing solvent usage. researchgate.net
The following table summarizes key green synthetic approaches applicable to enol ether synthesis:
| Green Approach | Description | Advantages |
| Visible Light-Induced Reactions | Utilizes visible light as an energy source to promote reactions, often without the need for harsh reagents or catalysts. | Mild reaction conditions, high selectivity, reduced waste. |
| Microwave-Assisted Synthesis | Employs microwave radiation to rapidly and uniformly heat reaction mixtures. nih.gov | Reduced reaction times, increased yields, cleaner reactions. nih.gov |
| Ultrasonic Irradiation | Uses high-frequency sound waves to induce cavitation, which accelerates chemical reactions. nih.gov | Enhanced reaction rates, improved yields. nih.gov |
| One-Pot Synthesis | Combines multiple synthetic steps into a single operation without isolating intermediates. researchgate.net | Increased efficiency, reduced solvent use and waste. researchgate.net |
| Use of Green Catalysts | Employs catalysts that are non-toxic, recyclable, and derived from renewable resources. mdpi.com | Reduced environmental impact, improved sustainability. mdpi.com |
Integration of Flow Chemistry Techniques in Enol Ether Synthesis and Reactivity
Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for the synthesis and transformation of enol ethers like this compound. nih.govresearchgate.net This technique involves pumping reagents through a network of tubes and reactors, offering precise control over reaction parameters such as temperature, pressure, and mixing. europa.eu The advantages of flow chemistry over traditional batch processing include enhanced safety, improved reaction efficiency, and greater scalability. nih.govresearchgate.net
The ability to safely handle hazardous reagents and intermediates is a significant benefit of flow chemistry. thieme.de For the synthesis of enol ethers, which may involve reactive intermediates, flow reactors can minimize risks by generating and consuming these species in situ in small volumes. nih.gov The superior heat and mass transfer in microreactors allows for highly exothermic reactions to be controlled effectively, leading to higher yields and purities. nih.gov
The table below highlights the key benefits of integrating flow chemistry in enol ether synthesis:
| Benefit of Flow Chemistry | Description | Impact on Enol Ether Synthesis |
| Enhanced Safety | Small reaction volumes and efficient heat dissipation minimize the risks associated with hazardous reagents and exothermic reactions. europa.eu | Safer handling of reactive intermediates in the synthesis of this compound. |
| Improved Efficiency and Yield | Precise control over reaction parameters leads to faster reactions, higher conversions, and fewer side products. nih.gov | Optimization of reaction conditions for higher yields and purity of enol ethers. |
| Scalability | Production can be scaled up by running the flow system for longer periods or by using parallel reactors, avoiding the challenges of scaling up batch reactions. europa.eu | Seamless transition from laboratory-scale synthesis to industrial production of this compound. |
| Access to Novel Reaction Conditions | Enables the use of high temperatures and pressures, allowing for the exploration of new synthetic routes. unimi.it | Potential for discovering novel and more efficient methods for enol ether functionalization. |
| Automation and Integration | Flow systems can be automated and integrated with online analysis for real-time monitoring and optimization. thieme.de | High-throughput screening of reaction conditions and catalysts for enol ether synthesis. |
Chemoinformatics and Machine Learning for Reaction Prediction and Optimization in Enol Ether Chemistry
Chemoinformatics and machine learning are revolutionizing the field of organic synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. digitellinc.comnih.gov For the chemistry of enol ethers, including this compound, these computational tools can accelerate the discovery and development of new synthetic methods. illinois.edu
Machine learning models can be trained on large datasets of chemical reactions to predict the products, yields, and selectivity of new transformations. neurips.ccarxiv.org By analyzing the structural features of reactants and catalysts, these models can identify the key factors that govern reactivity. nih.govnih.gov This predictive power can be harnessed to screen virtual libraries of substrates and catalysts to identify the most promising candidates for experimental investigation, thereby reducing the time and resources required for reaction optimization. nih.govyoutube.com
One of the major challenges in asymmetric catalysis is the prediction of enantioselectivity. digitellinc.com Machine learning workflows are being developed to build models that can accurately predict the enantiomeric excess of a reaction based on the 3D structures of the catalyst and substrate. digitellinc.comnih.gov Such models could be invaluable for the design of new chiral catalysts for the stereoselective transformation of enol ethers.
Furthermore, active learning, a subfield of machine learning, can be employed to guide the experimental process by intelligently selecting the next set of experiments to perform in order to gain the most information and improve the predictive accuracy of the model. chemrxiv.org This iterative approach of prediction and experimentation can lead to the rapid optimization of reaction conditions for the synthesis of complex enol ethers.
The following table outlines the applications of chemoinformatics and machine learning in enol ether chemistry:
| Application | Description | Potential Impact on this compound Chemistry |
| Reaction Prediction | Machine learning models predict the outcome of a chemical reaction, including the major products and potential byproducts. neurips.cc | In-silico prediction of the reactivity of this compound with various electrophiles and reagents. |
| Yield and Selectivity Prediction | Algorithms are trained to predict the yield and stereoselectivity (e.g., enantiomeric excess) of a reaction. nih.govchemrxiv.org | Optimization of reaction conditions to maximize the yield and control the stereochemistry of transformations involving this compound. |
| Catalyst Design | Computational methods are used to design and screen new catalysts with desired properties. nih.gov | Discovery of novel and more efficient catalysts for the synthesis and functionalization of this compound. |
| Reaction Optimization | Active learning algorithms guide the selection of experiments to efficiently find the optimal reaction conditions. chemrxiv.org | Accelerated optimization of synthetic routes to this compound and its derivatives. |
Exploration of Bio-inspired and Enzyme-Mimetic Catalysis in Enol Ether Transformations
Nature provides a rich source of inspiration for the development of new catalytic systems. Bio-inspired and enzyme-mimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes in synthetic chemical transformations. beilstein-journals.orgnih.gov This approach holds significant promise for the development of novel and sustainable methods for the transformation of enol ethers. nih.govresearchgate.net
Enzymes have been successfully employed as biocatalysts for the stereoselective conversion of silyl enol ethers into enantiopure ketones. thieme-connect.com Engineered enzymes, such as P411 carbene transferases, have demonstrated the ability to perform stereoconvergent alkylations, converting mixtures of E/Z isomers of silyl enol ethers into a single enantiomer of the product with high yield and enantiomeric excess. thieme-connect.com This highlights the potential of biocatalysis for the asymmetric functionalization of enol ethers.
Beyond the direct use of enzymes, researchers are developing synthetic catalysts that mimic the active sites and catalytic mechanisms of enzymes. nih.govnih.gov These "synzymes" can be designed to operate under conditions that are not compatible with natural enzymes. nih.gov For example, bio-inspired organometallic complexes have been shown to catalyze a range of transformations, including the oxidation of alcohols and amines. rsc.org Similar principles could be applied to develop catalysts for the selective oxidation or other transformations of enol ethers like this compound.
The use of biocatalysis and enzyme mimetics aligns with the goals of green chemistry by promoting reactions under mild conditions, often in aqueous media, with high selectivity, thereby reducing the formation of byproducts. mdpi.com
The table below summarizes the key aspects of bio-inspired and enzyme-mimetic catalysis in the context of enol ether transformations:
| Approach | Description | Relevance to Enol Ether Chemistry |
| Biocatalysis | The use of natural or engineered enzymes to catalyze chemical reactions. liv.ac.uk | Enantioselective transformations of enol ethers, such as asymmetric alkylation or reduction. thieme-connect.com |
| Enzyme Mimetics | Synthetic molecules designed to mimic the structure and function of the active sites of enzymes. nih.gov | Development of robust and versatile catalysts for a wide range of enol ether transformations under various reaction conditions. |
| Bio-inspired Catalysis | The design of catalysts based on principles observed in biological systems, such as the use of specific recognition and activation modes. beilstein-journals.org | Creation of highly selective catalysts for the functionalization of specific positions in complex enol ether substrates. |
Q & A
What are the key challenges in synthesizing 1-Propoxycyclohex-1-ene, and how can reaction conditions be optimized?
Basic Research Focus
Synthesis of this compound requires precise control over alkoxy group introduction. Common challenges include regioselectivity in cyclohexene functionalization and minimizing side reactions like elimination.
Methodological Answer :
- Route Selection : Use retrosynthetic AI tools (e.g., Template_relevance Reaxys) to identify viable pathways, such as nucleophilic substitution of cyclohexenol derivatives with propyl halides .
- Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and temperature to favor SN2 mechanisms. Monitor reaction progress via GC-MS to detect intermediates .
- Purification : Employ fractional distillation or preparative HPLC to isolate the product from regioisomers .
How can NMR spectroscopy resolve structural ambiguities in this compound?
Advanced Research Focus
Distinguishing between positional isomers (e.g., 1-propoxy vs. 3-propoxy substitution) requires advanced spectral analysis.
Methodological Answer :
- 1H NMR : Compare coupling constants (J values) of cyclohexene protons; vicinal coupling in 1-substituted cyclohexenes typically shows J = 10–12 Hz .
- 13C DEPT : Identify quaternary carbons adjacent to the propoxy group.
- Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate spectra and match experimental shifts .
What statistical approaches are recommended for analyzing contradictory data in cyclohexene derivative reactivity studies?
Advanced Research Focus
Contradictions in kinetic or thermodynamic data may arise from experimental variability or unaccounted variables.
Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) to identify latent variables (e.g., solvent polarity, catalyst loading) influencing reactivity .
- Error Propagation : Quantify measurement uncertainties using Monte Carlo simulations.
- Meta-Analysis : Compare datasets from PubChem, Reaxys, and ECHA entries to identify systematic biases .
How do steric and electronic effects of the propoxy group influence cyclohexene ring stability?
Basic Research Focus
The propoxy substituent alters ring strain and electron density.
Methodological Answer :
- Computational Modeling : Perform conformational analysis using molecular mechanics (MMFF94 force field) to assess steric clashes .
- Thermal Stability Tests : Use differential scanning calorimetry (DSC) to compare decomposition temperatures of 1-propoxy vs. unsubstituted cyclohexene .
- Electron Density Mapping : Employ NBO analysis (via NBO 6.0) to quantify hyperconjugative interactions .
What protocols ensure reproducibility in toxicity assays for alkoxycyclohexenes?
Advanced Research Focus
Toxicity data variability often stems from inconsistent assay conditions.
Methodological Answer :
- Standardized Protocols : Follow OECD Guidelines 423 (acute oral toxicity) with adjustments for cyclohexene volatility .
- Positive Controls : Include reference compounds (e.g., cyclohexyl acetate) to validate assay sensitivity .
- Data Normalization : Use IC50 values adjusted for solvent effects (e.g., DMSO vs. aqueous buffer) .
How can computational tools predict the environmental fate of this compound?
Advanced Research Focus
Predicting biodegradation pathways and bioaccumulation potential requires multi-scale modeling.
Methodological Answer :
- QSPR Models : Use EPI Suite to estimate logP and biodegradability .
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acids) to assess adsorption .
- Ecotox Database Mining : Cross-reference with EPA DSSTox entries for analogous compounds (e.g., 1-Ethylcyclohexene) .
What are the best practices for characterizing reaction intermediates in propoxycyclohexene synthesis?
Basic Research Focus
Unstable intermediates (e.g., epoxides) complicate mechanistic studies.
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
